4-Ethylphenyl-(2-furyl)methanol
Description
Properties
IUPAC Name |
(4-ethylphenyl)-(furan-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-10-5-7-11(8-6-10)13(14)12-4-3-9-15-12/h3-9,13-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJPGWKAAGEQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Substrate Preparation : 4-Ethylphenyl-(2-furyl)ketone is synthesized via Friedel-Crafts acylation of 4-ethylbenzene with 2-furoyl chloride in the presence of AlCl₃.
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Hydrogenation : The ketone intermediate is reduced using Raney nickel or palladium-on-carbon (Pd/C) under hydrogen pressure (3.5–5.0 bar) in methanol or ethanol.
Key Data (Patent CN103664838A)
| Parameter | Value |
|---|---|
| Catalyst | Raney Nickel (3 g) |
| Solvent | 80% Methanol |
| Temperature | 25–30°C |
| Pressure | 3.5 kg/cm² H₂ |
| Yield | 95–96% |
Advantages : High yields, mild conditions, and scalability for industrial production.
Grignard Reaction with Furan Derivatives
This method leverages nucleophilic addition of furyl Grignard reagents to 4-ethylbenzaldehyde.
Synthetic Pathway
Experimental Conditions (ARKIVOC)
| Component | Quantity |
|---|---|
| 4-Ethylbenzaldehyde | 5 mmol |
| 2-Furylmagnesium Br | 6 mmol (1.2 eq) |
| Solvent | THF (anhydrous) |
| Reaction Time | 12 hours |
| Yield | 70–75% |
Limitations : Sensitivity to moisture and competing side reactions (e.g., over-addition).
Ultrasound-Assisted Condensation
Ultrasound irradiation enhances reaction efficiency in solvent-free or low-solvent systems.
Procedure
Performance Metrics (Cardiff University Study)
| Condition | Outcome |
|---|---|
| Catalyst Loading | 20 mg ZSM-5-(30) |
| Solvent | Ethanol |
| Temperature | 40°C |
| Yield | 50–55% |
| Humin Formation | <5% |
Advantages : Reduced reaction time and minimized byproduct formation.
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst | Temperature (°C) | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 95–96 | Raney Nickel | 25–30 | High |
| Grignard Reaction | 70–75 | None | RT | Moderate |
| Ultrasound-Assisted | 50–55 | ZSM-5 | 40 | Low |
Key Observations :
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Catalytic hydrogenation is optimal for industrial-scale synthesis due to high yields and solvent recyclability.
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Grignard reactions require stringent anhydrous conditions but are valuable for laboratory-scale precision.
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Ultrasound methods offer eco-friendly benefits but require optimization for higher yields.
Mechanistic Insights and Challenges
Side Reactions
Chemical Reactions Analysis
Types of Reactions: 4-Ethylphenyl-(2-furyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation products may include 4-ethylphenyl-(2-furyl)methanone or 4-ethylphenyl-(2-furyl)carboxylic acid.
Reduction products may include 4-ethylphenyl-(2-furyl)methane.
Substitution products may vary depending on the nucleophile used.
Scientific Research Applications
4-Ethylphenyl-(2-furyl)methanol has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may have potential biological activity, and its derivatives could be explored for pharmaceutical applications.
Medicine: Research into its medicinal properties could lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of fragrances, flavors, and other chemical products.
Mechanism of Action
The mechanism by which 4-Ethylphenyl-(2-furyl)methanol exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects: The 4-ethylphenyl group in the target compound enhances hydrophobicity compared to [5-(dimethoxymethyl)-2-furyl]methanol, which has polar dimethoxy groups .
Functional Group Reactivity :
- Primary alcohol groups (common to all compounds) enable participation in esterification or oxidation reactions. For example, details benzamide synthesis via alcohol intermediates .
Reactivity:
- Alcohol groups in similar compounds undergo typical reactions (e.g., esterification, oxidation). For instance, highlights the use of α-halogenated ketones to form thioether linkages .
Limitations:
No direct data on this compound’s biological activity exists in the evidence. Analog-based hypotheses suggest possible roles in antimicrobial or anticancer research, given the bioactivity of related heterocycles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-Ethylphenyl-(2-furyl)methanol?
- Answer : Acid-catalyzed condensation of 4-ethylphenol derivatives with furan-based precursors is a primary route. However, strong acids (e.g., H₂SO₄, HCl) may lead to tar formation or etherification (e.g., ethyl ether byproduct via ethanol solvent interaction) . Alternative approaches include metal-mediated coupling (e.g., vanadium catalysts for stereoselective synthesis) and enzymatic methods for greener pathways .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Answer : Nuclear magnetic resonance (NMR) is essential for confirming the furyl and ethylphenyl substituents via coupling patterns (e.g., furyl protons at δ 6.2–7.4 ppm). X-ray crystallography resolves stereochemical ambiguities, particularly for enantiomers . Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and hydroxyl/ether functional groups .
Q. What safety protocols are recommended for handling this compound?
- Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood due to potential volatility. Waste should be segregated and treated as hazardous organic material .
Advanced Research Questions
Q. How can side reactions (e.g., tar formation) be minimized during acid-catalyzed synthesis?
- Answer : Optimize reaction conditions by using milder acids (e.g., Amberlyst 15 resin) or low temperatures. Solvent choice (e.g., dioxane over ethanol) reduces etherification. Pre-purification of starting materials and in-situ monitoring (TLC/HPLC) prevent over-protonation of intermediates .
Q. What strategies enhance enantioselective synthesis of this compound?
- Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) enable stereocontrol. Biocatalysis with engineered ketoreductases or lipases offers high enantiomeric excess (ee) under aqueous conditions .
Q. How does the furyl group influence metal-binding properties in coordination chemistry?
- Answer : The furyl oxygen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Computational studies (DFT) predict binding affinities, validated via UV-Vis titration and cyclic voltammetry .
Future Research Directions
Q. What are unexplored biological applications of this compound derivatives?
- Answer : Structural analogs (e.g., halogenated or nitro-substituted derivatives) could exhibit antimicrobial or anticancer activity. In vitro assays (e.g., SOS response suppression in Salmonella typhimurium) and molecular docking with target enzymes (e.g., topoisomerases) are proposed .
Q. Can computational modeling predict reactivity in novel reaction environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
